1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Description
The compound 1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS: 899917-50-1, as per ) is a nitrogen- and sulfur-containing spirocyclic derivative. Its molecular formula is C₂₂H₂₁N₂O₂S, with a molecular weight of 457.39 g/mol (calculated based on ). The structure features a benzoyl group at position 1 and a 4-methoxyphenyl substituent at position 3, both attached to a diazaspiro[4.5]decene core with a thione functional group.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c1-26-18-12-10-16(11-13-18)19-21(27)24(20(25)17-8-4-2-5-9-17)22(23-19)14-6-3-7-15-22/h2,4-5,8-13H,3,6-7,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXHNFAETGEVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a compound of interest due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound has a complex spiro structure characterized by the presence of diaza and thione functional groups. Its molecular formula is , with a molecular weight of approximately 270.37 g/mol. The structure includes a benzoyl group and a methoxyphenyl substituent, contributing to its pharmacological properties.
Synthesis
The synthesis of 1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions including cyclization and thionation processes. The reaction conditions often require careful control of temperature and reagents to achieve high yields and purity.
Antimicrobial Activity
Research indicates that compounds similar to 1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | E. coli | 15 |
| 1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | S. aureus | 18 |
Table 1: Antimicrobial activity of the compound against selected bacterial strains.
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. A study conducted on albino rats showed a significant reduction in paw edema when treated with the compound compared to control groups.
Case Study:
In a controlled experiment involving 30 albino rats, those treated with 10 mg/kg of the compound showed a reduction in paw thickness by approximately 40% after 24 hours post-administration compared to untreated controls.
Cytotoxic Activity
The cytotoxic effects of 1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione have been evaluated against various cancer cell lines. The compound demonstrated selective cytotoxicity towards human breast cancer cells (MCF-7), with an IC50 value of 12 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 25 |
| A549 | 30 |
Table 2: Cytotoxicity profile of the compound against different cancer cell lines.
The biological activities of this compound may be attributed to its ability to interact with specific cellular targets involved in inflammation and cell proliferation pathways. The presence of the diaza group is thought to enhance its binding affinity to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
The diazaspiro[4.5]decene scaffold is versatile, allowing substitutions at multiple positions. Below is a comparative analysis of key analogues:
Table 1: Comparison of Structural Analogues
Key Observations:
Substituent Effects on Molecular Weight :
- The benzoyl group (C₇H₅O) increases molecular weight significantly compared to simpler substituents (e.g., 274.39 g/mol vs. 457.39 g/mol for the target compound) .
- Halogen substitutions (Cl, Br) add steric bulk and polarizability, influencing solubility and reactivity .
Impact of Electron-Donating vs. Tert-butyl groups (e.g., in ) improve lipophilicity, which may enhance membrane permeability in biological systems .
Reactivity Trends:
- Acylated Derivatives: The benzoyl group in the target compound may reduce nucleophilicity at the adjacent nitrogen, altering reactivity compared to non-acylated analogues (e.g., 3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione) .
- Spiro Ring Conformation : discusses puckering coordinates in spirocyclic systems, which influence steric strain and intermolecular interactions .
Spectroscopic and Analytical Data
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy:
- IR : Thione (-C=S) stretching vibrations typically appear near 1200–1250 cm⁻¹ , while carbonyl (imide or ester) signals are observed at 1650–1750 cm⁻¹ (e.g., Methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate in ) .
- ¹H-NMR : Aromatic protons from the 4-methoxyphenyl group resonate as a doublet near δ 6.8–7.2 ppm , while spirocyclic CH₂ protons appear as multiplets at δ 1.8–2.4 ppm (see for analogous compounds) .
Mass Spectrometry (MS):
- The target compound’s molecular ion peak ([M]⁺) would theoretically align with its molecular weight (457.39), similar to 3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (m/z 473.38 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
